molecular formula C8H9N3O2 B14410449 1-Azido-2,4-dimethoxybenzene CAS No. 85862-79-9

1-Azido-2,4-dimethoxybenzene

Katalognummer: B14410449
CAS-Nummer: 85862-79-9
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: DQYUSPMKUPJQDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azido-2,4-dimethoxybenzene is an organic compound characterized by the presence of an azido group (-N₃) and two methoxy groups (-OCH₃) attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Azido-2,4-dimethoxybenzene can be synthesized through a multi-step process involving the introduction of the azido group to a pre-functionalized benzene ring. One common method involves the nitration of 2,4-dimethoxybenzene to form 1-nitro-2,4-dimethoxybenzene, followed by reduction to the corresponding amine. The amine is then converted to the azide using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azido-2,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Cycloaddition Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Reduction: 1-Amino-2,4-dimethoxybenzene.

    Cycloaddition: 1,2,3-Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Azido-2,4-dimethoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-azido-2,4-dimethoxybenzene primarily involves its reactivity due to the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as cycloaddition reactions. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with other molecules to form stable products .

Vergleich Mit ähnlichen Verbindungen

    1-Azido-4-methoxybenzene: Similar structure but with only one methoxy group.

    1-Azido-2,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness: 1-Azido-2,4-dimethoxybenzene is unique due to the presence of two methoxy groups, which can influence its reactivity and solubility compared to similar compounds. The methoxy groups can also participate in additional chemical reactions, providing further versatility in synthetic applications .

Eigenschaften

CAS-Nummer

85862-79-9

Molekularformel

C8H9N3O2

Molekulargewicht

179.18 g/mol

IUPAC-Name

1-azido-2,4-dimethoxybenzene

InChI

InChI=1S/C8H9N3O2/c1-12-6-3-4-7(10-11-9)8(5-6)13-2/h3-5H,1-2H3

InChI-Schlüssel

DQYUSPMKUPJQDG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)N=[N+]=[N-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.